6-Bromo-1-indanylmethanol

Physicochemical characterization Purification optimization Formulation development

6-Bromo-1-indanylmethanol (CAS 209745-58-4) is a brominated indane derivative with the molecular formula C10H11BrO and a molecular weight of 227.10 g/mol, bearing a hydroxymethyl (–CH₂OH) group at the 1-position and a bromine substituent at the 6-position of the indane ring system. The compound belongs to the class of halogenated indanyl methanols, which serve as versatile synthetic intermediates in medicinal chemistry and ligand synthesis.

Molecular Formula C10H11BrO
Molecular Weight 227.10 g/mol
Cat. No. B8295354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-indanylmethanol
Molecular FormulaC10H11BrO
Molecular Weight227.10 g/mol
Structural Identifiers
SMILESC1CC2=C(C1CO)C=C(C=C2)Br
InChIInChI=1S/C10H11BrO/c11-9-4-3-7-1-2-8(6-12)10(7)5-9/h3-5,8,12H,1-2,6H2
InChIKeyTVBDOIGBKMFAEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-indanylmethanol (CAS 209745-58-4): Chemical Identity, Class, and Procurement-Relevant Characteristics


6-Bromo-1-indanylmethanol (CAS 209745-58-4) is a brominated indane derivative with the molecular formula C10H11BrO and a molecular weight of 227.10 g/mol, bearing a hydroxymethyl (–CH₂OH) group at the 1-position and a bromine substituent at the 6-position of the indane ring system . The compound belongs to the class of halogenated indanyl methanols, which serve as versatile synthetic intermediates in medicinal chemistry and ligand synthesis. Its SMILES notation is OCC1CCc2ccc(Br)cc21 . The bromine atom at the 6-position enables participation in Pd-catalyzed cross-coupling reactions, while the primary alcohol functionality permits further derivatization such as oxidation, esterification, or conversion to leaving groups [1]. 6-Bromo-substituted indane scaffolds are documented precursors for pharmacologically relevant targets including Na⁺/H⁺ exchanger inhibitors, histone lysine-specific demethylase inhibitors, and indanyltetrazole-based anti-inflammatory agents [1].

Why 6-Bromo-1-indanylmethanol Cannot Be Replaced by Generic Indane Analogs in Synthesis-Critical Applications


Substituting 6-Bromo-1-indanylmethanol with a closely related analog—such as the 5-bromo regioisomer, the 6-chloro variant, or 6-bromo-1-indanol—introduces functionally significant alterations in reactivity, physicochemical properties, and downstream synthetic compatibility. The 6-bromo substitution pattern controls the regiochemical outcome of Pd-catalyzed cross-coupling reactions, which are central to the construction of ethylene-bis(indenyl) ligands, Na⁺/H⁺ exchanger inhibitors, and histone demethylase-targeting scaffolds [1]. Changing the halogen from bromine to chlorine alters both the molecular weight (227.10 vs. 182.65 g/mol) and the predicted physicochemical properties, including boiling point and density, which in turn affect purification protocols and formulation behavior . The primary alcohol (–CH₂OH) of 6-Bromo-1-indanylmethanol provides a distinctly different synthetic handle compared to the secondary alcohol of 6-bromo-1-indanol, enabling divergent derivatization pathways such as selective oxidation to the aldehyde or direct nucleophilic displacement [1]. These compound-specific features mean that generic substitution without re-optimization of reaction conditions and biological assays carries a high risk of altered or failed outcomes. The quantitative evidence below substantiates each of these differentiation points.

Quantitative Differentiation Evidence for 6-Bromo-1-indanylmethanol: Head-to-Head and Cross-Study Comparator Data


Predicted Physicochemical Property Differentiation: 6-Bromo vs. 6-Chloro Indanylmethanol

The 6-chloro analog (CAS 1188151-38-3) exhibits a significantly lower predicted boiling point (285.3 ± 33.0 °C) and density (1.225 ± 0.06 g/cm³) compared to the 5-bromo regioisomer (boiling point 313.1 ± 35.0 °C; density 1.481 ± 0.06 g/cm³), establishing that halogen identity and substitution position jointly govern the physicochemical profile of indanylmethanol derivatives . Although experimentally measured boiling point and density for 6-Bromo-1-indanylmethanol itself are not available from non-proprietary sources at the time of this analysis, the 6-bromo compound's molecular weight (227.10 g/mol) is 44.45 g/mol higher than the 6-chloro analog (182.65 g/mol), a difference that predicts higher boiling point, higher density, and altered chromatographic retention compared to the chloro variant . The 6-chloro analog additionally carries a specified storage requirement of 2–8 °C, suggesting differential thermal and shelf-life stability that may influence procurement and handling decisions .

Physicochemical characterization Purification optimization Formulation development

Regiochemical Differentiation: 6-Bromo vs. 5-Bromo Indanylmethanol Isomers for Cross-Coupling Selectivity

The 6-bromo substitution pattern is specifically documented for the preparation of ethylene-bis(indenyl) ligands via Suzuki coupling, a transformation that is regiochemically dependent on the bromine being at the 6-position to direct the coupling to the desired position on the indane scaffold [1]. The 5-bromo regioisomer (CAS 1188166-32-6), despite sharing the same molecular formula (C10H11BrO) and molecular weight (227.1 g/mol), would produce a different regioisomeric coupling product, which would alter the steric and electronic environment of the resulting ligand and its metal complex . The patent literature explicitly distinguishes between 4-, 5-, and 6-bromo (or chloro) indenes, noting that each regioisomer is utilized for distinct synthetic targets: 6-bromoindene for ethylene-bis(indenyl) ligands; 4-, 5-, and 6-bromoindenes for Na⁺/H⁺ exchanger inhibitors and histone lysine-specific demethylase inhibitors [1].

Regioselective synthesis Cross-coupling Metallocene ligand precursors

Functional Group Differentiation: Hydroxymethyl (–CH₂OH) vs. Hydroxyl (–OH) in 6-Bromo-1-indanol

6-Bromo-1-indanylmethanol (primary alcohol, –CH₂OH) and 6-Bromo-1-indanol (secondary alcohol, –OH at C1, CAS 75476-86-7) differ in both molecular weight (227.10 vs. 213.07 g/mol) and the chemical reactivity of their alcohol functionality . The primary alcohol in 6-Bromo-1-indanylmethanol can be selectively oxidized to the corresponding aldehyde or carboxylic acid without affecting the indane ring, whereas the secondary benzylic alcohol in 6-Bromo-1-indanol can be oxidized to the ketone (6-bromo-1-indanone, CAS 14548-39-1, melting point 110–114 °C) or eliminated to form 6-bromoindene . These divergent reactivity profiles mean that the two compounds serve different synthetic roles: 6-Bromo-1-indanylmethanol as a precursor for chain-extended derivatives, and 6-Bromo-1-indanol as a precursor for indanone or indene formation.

Synthetic intermediate Functional group interconversion Oxidation selectivity

Class-Level Anti-Inflammatory Activity: 6-Bromoindanylmethyltetrazole (BIMT) Derivative in Rat Paw Edema Model

The 6-bromoindanylmethyltetrazole derivative BIMT—synthesized from a 6-bromoindanylmethanol-type precursor—was evaluated for anti-inflammatory activity alongside its 6-chloro analog CIMT in a carrageenan-induced rat paw edema model [1]. At a dose of 100 mg/kg (intraperitoneal), BIMT exhibited inhibition of rat paw edema with peak activity observed 3 hours post-administration. At the lower dose of 50 mg/kg, both BIMT and CIMT were further evaluated. Among all tested compounds, CIMT (the 6-chloroindanylmethyltetrazole) demonstrated the highest activity, approaching that of the standard phenylbutazone (PBZ) [1]. This class-level evidence indicates that the 6-haloindanylmethanol scaffold is pharmacologically relevant, and that halogen identity (Br vs. Cl) modulates the magnitude of the anti-inflammatory response in the tetrazole derivative series.

Anti-inflammatory Indanyltetrazole In vivo pharmacology

Synthetic Utility: 6-Bromoindane Scaffold as a Cross-Coupling Substrate for Bioactive Molecule Construction

The 6-bromoindane framework, to which 6-Bromo-1-indanylmethanol belongs, is explicitly documented as a key precursor for multiple classes of biologically active compounds. According to US Patent 10,954,178 B2, 6-bromoindene is used to prepare ethylene-bis(indenyl) ligands via Suzuki coupling, and the 6-bromo (or chloro) indenes serve as intermediates for Na⁺/H⁺ exchanger inhibitors and histone lysine-specific demethylase inhibitors [1]. The patent further describes an expedited synthetic method for preparing 5-, 6-, and 7-iodoindenes from aminoindan-1-ones in more than 70% yield, highlighting that the 6-haloindane position is strategically important for further functionalization [1]. In contrast, the previously reported method for 5- or 6-iodoindenes achieved yields of only 20% and 7%, respectively (Miller, R. B.; Frincke, J. M. J. Org. Chem. 1980, 45, 5312), underscoring the significance of improved synthetic access to 6-haloindane intermediates [1].

Suzuki-Miyaura coupling Medicinal chemistry building block Ligand synthesis

Stability and Handling: Storage Condition Differences Between 6-Bromo and 6-Chloro Indanylmethanol Analogs

The 6-chloro analog (CAS 1188151-38-3) is specified with a recommended storage temperature of 2–8 °C, indicating a requirement for refrigerated storage to maintain chemical integrity . In contrast, the 5-bromo regioisomer (CAS 1188166-32-6) does not carry a specified cold-storage requirement in the ChemicalBook database . While the storage condition for 6-Bromo-1-indanylmethanol itself is not explicitly documented in non-proprietary databases, the differential stability profiles between halogenated indanylmethanol analogs suggest that the brominated compounds may exhibit different thermal stability and shelf-life characteristics compared to their chlorinated counterparts. For procurement and laboratory planning, this differential has implications for shipping conditions, long-term storage infrastructure, and experimental scheduling.

Chemical stability Procurement logistics Storage optimization

Procurement-Relevant Application Scenarios for 6-Bromo-1-indanylmethanol Based on Quantitative Differentiation Evidence


Synthesis of Ethylene-Bis(indenyl) Metallocene Catalyst Ligands via Suzuki Coupling

6-Bromo-1-indanylmethanol serves as a precursor to 6-bromoindene (via dehydration of the alcohol or via reduction/dehydration of the corresponding indanone), which is then employed in Pd-catalyzed Suzuki-Miyaura cross-coupling to construct ethylene-bis(indenyl) ligands for metallocene catalysts [1]. The 6-bromo substitution pattern is regiochemically required for this transformation; the 5-bromo isomer would produce a structurally distinct ligand with altered coordination geometry. The molecular weight of 227.10 g/mol and the presence of the hydroxymethyl group allow for pre-functionalization of the indane scaffold prior to coupling, offering synthetic flexibility not available with 6-bromo-1-indanol (MW 213.07 g/mol, secondary alcohol) or 6-bromo-1-indanone (MW 211.06 g/mol, ketone).

Medicinal Chemistry Building Block for Na⁺/H⁺ Exchanger and Histone Demethylase Inhibitor Programs

The 6-bromoindane scaffold is explicitly documented in the patent literature as a precursor for inhibitors of the Na⁺/H⁺ exchanger and histone lysine-specific demethylases [1]. The bromine atom at the 6-position enables late-stage diversification via Pd-catalyzed cross-coupling, allowing medicinal chemists to explore structure-activity relationships (SAR) around the 6-position of the indane core. The hydroxymethyl group provides a synthetic handle for further elaboration (e.g., oxidation to the aldehyde for reductive amination, or conversion to a leaving group for nucleophilic displacement), making this compound a versatile entry point for library synthesis.

Precursor for Indanyltetrazole Anti-Inflammatory Agent Synthesis and SAR Studies

The 6-bromoindanylmethyltetrazole BIMT—derivable from 6-Bromo-1-indanylmethanol via conversion of the alcohol to a suitable leaving group followed by tetrazole formation—has demonstrated in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model at doses of 100 mg/kg and 50 mg/kg i.p. [2]. The differential activity observed between the brominated (BIMT) and chlorinated (CIMT) tetrazole derivatives provides a basis for halogen-dependent SAR exploration, where 6-Bromo-1-indanylmethanol serves as the key starting material for the brominated series. Procurement of the 6-bromo compound is essential for laboratories aiming to reproduce or extend the BIMT-based anti-inflammatory chemotype.

Physicochemical Method Development and Reference Standard Procurement

The significant molecular weight difference between 6-Bromo-1-indanylmethanol (227.10 g/mol) and its 6-chloro analog (182.65 g/mol)—a difference of 44.45 g/mol—provides a clear basis for distinguishing these compounds by mass spectrometry (MS) and for developing selective GC-MS or LC-MS analytical methods . The predicted boiling point differences (based on the 5-Br isomer at 313.1 ± 35.0 °C vs. the 6-Cl analog at 285.3 ± 33.0 °C) further support differential chromatographic separation . Procurement of authenticated 6-Bromo-1-indanylmethanol as a reference standard is necessary for analytical laboratories involved in quality control, impurity profiling, or reaction monitoring of processes employing this compound.

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